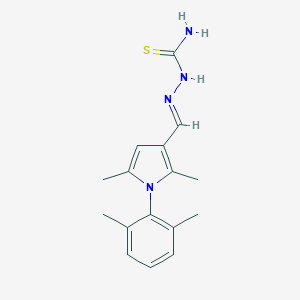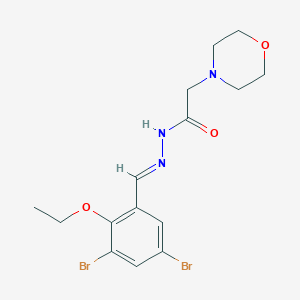![molecular formula C24H15ClN2O3 B302304 N'-{[5-(4-chlorophenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302304.png)
N'-{[5-(4-chlorophenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-{[5-(4-chlorophenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide, commonly known as CNF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CNF is a synthetic organic molecule that belongs to the family of hydrazide derivatives. It has been found to exhibit a range of pharmacological properties, making it a promising candidate for drug discovery and development.
Wirkmechanismus
The exact mechanism of action of CNF is not fully understood, but several studies have suggested that it works by inhibiting various enzymes and signaling pathways involved in disease progression. For example, CNF has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. CNF has also been reported to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
CNF has been found to exhibit a range of biochemical and physiological effects, depending on the dose and route of administration. In vitro studies have reported that CNF exhibits anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. CNF has also been found to exhibit anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. In vivo studies have reported that CNF exhibits anti-diabetic activity by improving insulin sensitivity and glucose uptake in skeletal muscle.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CNF in lab experiments is its relatively simple synthesis method, which allows for the preparation of large quantities of the compound. CNF has also been found to exhibit a range of pharmacological properties, making it a versatile candidate for various types of experiments. However, one of the limitations of using CNF in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Zukünftige Richtungen
There are several areas of research that can be explored in the future to further understand the potential applications of CNF. One of the future directions is to explore the use of CNF in combination with other drugs to enhance its pharmacological properties. Another future direction is to investigate the potential use of CNF in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies can be conducted to elucidate the exact mechanism of action of CNF and its derivatives.
Synthesemethoden
The synthesis of CNF involves the reaction of 2-furylnaphthalene-1,4-dione with 4-chlorobenzaldehyde and hydrazine hydrate in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of CNF as a yellow crystalline solid. The synthesis of CNF has been reported in several research articles, and various modifications to the reaction conditions have been explored to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
CNF has been extensively studied for its potential applications in various fields of science. One of the most significant areas of research is its use in drug discovery and development. CNF has been found to exhibit a range of pharmacological properties, including anti-inflammatory, anti-cancer, and anti-diabetic activities. Several studies have reported the synthesis of CNF derivatives with improved pharmacological properties, making it a promising candidate for drug development.
Eigenschaften
Produktname |
N'-{[5-(4-chlorophenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Molekularformel |
C24H15ClN2O3 |
Molekulargewicht |
414.8 g/mol |
IUPAC-Name |
N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H15ClN2O3/c25-17-8-5-16(6-9-17)21-12-10-18(29-21)14-26-27-24(28)23-13-20-19-4-2-1-3-15(19)7-11-22(20)30-23/h1-14H,(H,27,28)/b26-14+ |
InChI-Schlüssel |
VHYGILYBDIGXEE-VULFUBBASA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)N/N=C/C4=CC=C(O4)C5=CC=C(C=C5)Cl |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC=C(O4)C5=CC=C(C=C5)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC=C(O4)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-chloro-3-{5-[2-({[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetyl)carbohydrazonoyl]-2-furyl}benzoate](/img/structure/B302221.png)
![4-bromo-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide](/img/structure/B302223.png)
![methyl 4-chloro-3-(5-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302224.png)
![N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4-nitrobenzohydrazide](/img/structure/B302226.png)
![methyl 4-chloro-3-(5-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302227.png)

![N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302230.png)
![N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-4-carboxamide](/img/structure/B302232.png)
![Methyl 2-chloro-4-[5-(2-phenylcarbohydrazonoyl)-2-furyl]benzoate](/img/structure/B302237.png)

![N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide](/img/structure/B302239.png)

![Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate](/img/structure/B302242.png)
![N'-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302243.png)